molecular formula C17H20N2O2S B3872485 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene

3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene

Cat. No.: B3872485
M. Wt: 316.4 g/mol
InChI Key: CNRMRERKEDOXIR-UHFFFAOYSA-N
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Description

3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[43002,4]nona-1(6),8-diene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key steps.

Chemical Reactions Analysis

Types of Reactions

3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfinates or thiols.

Scientific Research Applications

3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[430

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene: This compound is unique due to its specific tricyclic structure and the presence of the sulfonyl group.

    Other tricyclic compounds: These may have similar core structures but differ in the functional groups attached, leading to different chemical and biological properties.

Uniqueness

The uniqueness of 3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[430

Properties

IUPAC Name

3,3,9-trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-10-5-7-12(8-6-10)22(20,21)19-14-9-13-16(17(13,3)4)15(14)11(2)18-19/h5-8,13,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRMRERKEDOXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C4C(C3)C4(C)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Reactant of Route 2
Reactant of Route 2
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Reactant of Route 3
Reactant of Route 3
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Reactant of Route 4
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Reactant of Route 5
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene
Reactant of Route 6
3,3,9-Trimethyl-7-(4-methylphenyl)sulfonyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene

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